molecular formula C16H16N2O B14595899 4-(3-Oxo-3-phenylpropyl)benzene-1-carboximidamide CAS No. 60766-38-3

4-(3-Oxo-3-phenylpropyl)benzene-1-carboximidamide

Cat. No.: B14595899
CAS No.: 60766-38-3
M. Wt: 252.31 g/mol
InChI Key: WHGORCKZAKXARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Oxo-3-phenylpropyl)benzene-1-carboximidamide is an organic compound that features a benzene ring substituted with a carboximidamide group and a phenylpropyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxo-3-phenylpropyl)benzene-1-carboximidamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-phenylpropanoic acid, which is then converted to 3-phenylpropanoyl chloride using thionyl chloride. This intermediate is then reacted with benzene-1-carboximidamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxo-3-phenylpropyl)benzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(3-Oxo-3-phenylpropyl)benzene-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Oxo-3-phenylpropyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Oxo-3-phenylpropyl)amino]benzenesulfonamide
  • 4,4’-(1-triazene-1,3-diyl)bis-benzenecarboximidamide

Uniqueness

4-(3-Oxo-3-phenylpropyl)benzene-1-carboximidamide is unique due to its specific substitution pattern on the benzene ring and the presence of both a ketone and carboximidamide group. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

60766-38-3

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

4-(3-oxo-3-phenylpropyl)benzenecarboximidamide

InChI

InChI=1S/C16H16N2O/c17-16(18)14-9-6-12(7-10-14)8-11-15(19)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H3,17,18)

InChI Key

WHGORCKZAKXARQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.